N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide
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Overview
Description
N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine derivative, followed by the introduction of the hydrazinocarbonylmethyl group. The final step involves the sulfonation of the aromatic ring with the nitro group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential antimicrobial or anticancer agent.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could act by inhibiting enzymes or interacting with DNA. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(4-Nitrophenyl)-benzenesulfonamide: Similar structure but lacks the piperidine and hydrazinocarbonylmethyl groups.
Uniqueness
N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide is unique due to its complex structure, which may confer specific biological activities not seen in simpler sulfonamides.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c1-23-12-10-16(11-13-23)21-22-20(26)15-24(17-6-5-7-18(14-17)25(27)28)31(29,30)19-8-3-2-4-9-19/h2-9,14H,10-13,15H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPJBMYSUBFYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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